Insulin-like growth factor 1, des-(1-3)-, is a truncated analog of insulin-like growth factor 1, which plays a crucial role in growth and development. This compound is notable for its ability to stimulate muscle protein synthesis and improve nitrogen balance without significantly affecting carbohydrate metabolism. It has been shown to be at least as potent as full-length insulin-like growth factor 1 in certain biological contexts, particularly in promoting lean tissue growth rather than fat accumulation .
Insulin-like growth factor 1, des-(1-3)- is derived from human insulin-like growth factor 1 through a specific truncation process that removes the first three amino acids from the N-terminus. This modification alters its biological activity and receptor interactions, making it an important subject of research in endocrinology and metabolic studies.
This compound belongs to the class of peptides known as growth factors. It is specifically categorized under insulin-like growth factors, which are polypeptides that share structural similarities with insulin and are involved in various physiological processes including cell growth, differentiation, and metabolism.
The synthesis of insulin-like growth factor 1, des-(1-3)- can be achieved through various methods, including:
In recombinant synthesis, host cells (often E. coli or yeast) are transformed with plasmids containing the modified gene. After culturing these cells under optimal conditions, insulin-like growth factor 1, des-(1-3)- is purified using techniques such as affinity chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and activity.
The molecular structure of insulin-like growth factor 1, des-(1-3)- retains the core structure of insulin-like growth factor 1 but lacks the first three amino acids (methionine, leucine, and proline) at the N-terminus. This alteration affects its binding affinity to insulin-like growth factor receptors.
The molecular formula for insulin-like growth factor 1, des-(1-3)- is C_67H_100N_16O_19S_2. Its molecular weight is approximately 1520 Da. The structure features several critical regions responsible for receptor binding and biological activity.
Insulin-like growth factor 1, des-(1-3)- undergoes various biochemical reactions in vivo:
The binding affinity of insulin-like growth factor 1, des-(1-3)- to its receptor is influenced by its structural modifications compared to full-length insulin-like growth factor 1. Studies have shown that while it retains significant biological activity, its interaction with binding proteins may differ from that of its full-length counterpart .
The mechanism of action for insulin-like growth factor 1, des-(1-3)- involves several key steps:
Research indicates that doses of insulin-like growth factor 1, des-(1-3)- can lead to significant increases in muscle mass and protein synthesis rates in experimental models .
Insulin-like growth factor 1, des-(1-3)- is typically a white to off-white powder. It is soluble in aqueous solutions at physiological pH levels but may require specific conditions for optimal solubility.
The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions. Its stability can be influenced by post-translational modifications.
Studies have demonstrated that this compound can maintain biological activity over a range of temperatures and pH levels typical for biological systems .
Insulin-like growth factor 1, des-(1-3)- has several applications in scientific research:
des-(1-3)IGF-I is a truncated isoform of insulin-like growth factor 1 (IGF-I) characterized by the absence of the N-terminal tripeptide Gly-Pro-Glu (GPE). This post-translational modification occurs through enzymatic cleavage of the full-length 70-amino acid IGF-I polypeptide, resulting in a 67-residue protein with the sequence TLCGAELVDALQFVCGDRGFYFNKPTGYGSSSRRAPQTGIVDECCFRSCDLRRLEMYCAPLKPAKSA [5] [6]. The elimination of these three residues induces profound changes in the molecule's biochemical behavior without compromising its core structural integrity. Position 3 (glutamic acid) is particularly significant as it contributes key ionic interactions with IGF-binding proteins (IGFBPs). The truncation reduces binding affinity to most IGFBPs by approximately 10- to 100-fold compared to intact IGF-I, while receptor-binding affinity remains largely preserved [2] [6]. This altered binding profile stems from the exposure of previously obscured receptor interaction surfaces and the removal of critical IGFBP contact points [5].
Table 1: Binding Affinity Profile of des-(1-3)IGF-I vs. IGF-I
Binding Partner | IGF-I Affinity (Relative) | des-(1-3)IGF-I Affinity (Relative) | Functional Consequence |
---|---|---|---|
IGF-1R | 1.0 (Reference) | 0.8 - 1.2 | Preserved mitogenic signaling |
IGFBP-1 | High | Very Low (~1-5% of IGF-I) | Increased bioavailability |
IGFBP-2 | High | Very Low | Increased bioavailability |
IGFBP-3 | High | Very Low (~1% of IGF-I) | Increased bioavailability & reduced serum stability |
Insulin Receptor | Low | Low (Unchanged) | Minimal metabolic effects |
Like intact IGF-I, des-(1-3)IGF-I retains the three evolutionarily conserved disulfide bonds (Cys6-Cys48, Cys18-Cys61, and Cys47-Cys52) that define the insulin/IGF superfamily [3] [6]. These bonds are essential for maintaining the tertiary structure required for receptor activation. Studies using pairwise Cys→Ser/Ala substitutions demonstrate that each bond contributes incrementally to structural stability and function. Elimination of all three bonds results in a completely unfolded and inactive protein. Introduction of the [18-61] bond alone yields a partially folded, molten globule state with low biological activity. Addition of either the [6-48] or [47-52] bonds improves structural organization and activity further, but native-like function and stability absolutely require the complete disulfide network [3]. The truncation of the N-terminal tripeptide does not disrupt this critical disulfide architecture. Circular dichroism studies confirm that des-(1-3)IGF-I undergoes significant conformational changes upon binding IGF-1R, characterized by large negative entropy changes (ΔS = -0.51 kcal K⁻¹ mol⁻¹ at 25°C), indicative of substantial structural reorganization during receptor engagement [7].
des-(1-3)IGF-I exhibits distinct functional properties compared to both intact IGF-I and other IGF-I isoforms arising from alternative splicing (e.g., Mechano Growth Factor (MGF/IGF-1Ec) or IGF-1Ea). While intact IGF-I circulates predominantly (>85%) in ternary complexes with IGFBP-3 and the acid-labile subunit (ALS), des-(1-3)IGF-I exists primarily in binary complexes or free form due to its drastically reduced IGFBP affinity [1] [5]. This translates to significantly enhanced in vitro and in vivo potency. In vitro, des-(1-3)IGF-I is typically ~10-fold more potent than IGF-I in stimulating cell proliferation and hypertrophy assays [2] [5] [6]. In vivo, this enhanced potency is particularly evident in catabolic states and gut tissues, where it shows superior anabolic effects [5] [10].
Compared to splice variants:
Table 2: Structural and Functional Features of IGF-I Variants
Variant | Structural Features | IGFBP Affinity | Primary Signaling Mechanism | Half-Life | Primary Biological Role |
---|---|---|---|---|---|
IGF-I (IGF-1Ea) | 70 aa, Full N- & C-domains | High | IGF-1R Tyrosine Kinase | Long (~12-15 hrs) | Endocrine growth & metabolism |
des-(1-3)IGF-I | 67 aa, N-term GPE truncated | Very Low | IGF-1R Tyrosine Kinase | Very Short (<20 min) | Local tissue repair/anabolism |
MGF (IGF-1Ec) | Altered C-domain, C-term E-domain extension | Variable | Non-IGF-1R (e.g., via E-domain) | Short | Satellite cell proliferation |
LR³ IGF-I | Arg³ substitution, 13-aa N-term extension | Very Low | IGF-1R Tyrosine Kinase | Very Long (>20 hrs) | Sustained systemic anabolism |
The generation of des-(1-3)IGF-I is regulated tissue-specifically. Enzymes capable of cleaving the N-terminal tripeptide are expressed in brain, uterus, and under specific conditions like growth hormone deficiency, potentially mediated by down-regulation of serine protease inhibitors (e.g., Spi 2.1) [10]. This positions des-(1-3)IGF-I as a dynamically regulated, highly bioactive local effector of the IGF system, contrasting with the more stable, systemic actions of intact IGF-I or LR³ IGF-I. Its unique properties make it valuable for research and potential applications where localized, potent IGF-1R activation is desired without prolonged systemic exposure [5] [9] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1